molecular formula C7H7F3N2 B1306877 (4-(Trifluoromethyl)pyridin-3-yl)methanamine CAS No. 771580-70-2

(4-(Trifluoromethyl)pyridin-3-yl)methanamine

Cat. No. B1306877
M. Wt: 176.14 g/mol
InChI Key: BNOMILFMXFLECU-UHFFFAOYSA-N
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Description

“(4-(Trifluoromethyl)pyridin-3-yl)methanamine”, also known as TFPMA, is a nitrogen-containing heterocyclic compound. It is a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFPMA is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFPMA contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFPMA are complex and varied. For example, one study discusses the synthesis of TFMP intermediates, which are important ingredients for many agrochemical and pharmaceutical compounds .


Physical And Chemical Properties Analysis

TFPMA is a liquid at room temperature . Its molecular weight is 176.14 g/mol . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Anticonvulsant Agent Synthesis

(4-(Trifluoromethyl)pyridin-3-yl)methanamine derivatives have been synthesized and evaluated for anticonvulsant activities. Novel schiff bases of 3-aminomethyl pyridine, through condensation with various substituted aryl aldehydes/ketones, were found to exhibit significant seizure protection. This highlights their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Red Light

Iron(III) complexes with (4-(Trifluoromethyl)pyridin-3-yl)methanamine derivatives have been synthesized and shown to exhibit unprecedented photocytotoxicity in red light, indicating their potential in cancer treatment. They interact with DNA and generate reactive oxygen species under red light exposure, highlighting their application in cellular imaging and cancer therapy (Basu et al., 2014).

Pincer Palladacycle Synthesis

The compound has been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have shown good catalytic activity and selectivity, indicating their application in catalysis and chemical synthesis (Roffe et al., 2016).

Detection of Heavy Metal Ions

Reactions involving (4-(Trifluoromethyl)pyridin-3-yl)methanamine have been studied for the selective detection of Hg2+ and Ni2+ ions. This application is significant for environmental monitoring and the development of sensors (Aggrwal et al., 2021).

Ligand Exchange and Spin State Equilibria

Fe(II) complexes based on (4-(Trifluoromethyl)pyridin-3-yl)methanamine derivatives have been characterized, with a focus on their ligand exchange and spin state equilibria in aqueous media. This has implications in bioinorganic chemistry and the design of metal-based drugs (Draksharapu et al., 2012).

Safety And Hazards

TFPMA is classified as a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The demand for TFPMA derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

properties

IUPAC Name

[4-(trifluoromethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOMILFMXFLECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393296
Record name 1-[4-(Trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethyl)pyridin-3-yl)methanamine

CAS RN

771580-70-2
Record name 4-(Trifluoromethyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771580-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)pyridin-3-yl]methanamine
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Synthesis routes and methods I

Procedure details

Add Raney nickel (0.5 g) to a solution of 4-trifluoromethyl-nicotinonitrile (1.0 g, 5.8 mmol) in ethanol saturated with ammonia (20.0 mL) and shake under hydrogen at 500 psi for 1 hour. Filter reaction, concentrate the filtrate, and dry the solid obtained to give the title compound (1.0 g, 98%). MS (ES) 177.0 (M+1)+.
Quantity
1 g
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20 mL
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0.5 g
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0 (± 1) mol
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Yield
98%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Add 4-trifluoromethyl-nicotinonitrile (1.0 g, 5.8 mmol) and ethanol wet Raney® activated nickel (0.2 g) to a Parr pressure vessel. Immediately add, at ambient temperature, 2B-ethanol (25 mL) previously saturated with ammonia gas and seal the vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 KPa), seal the vessel, agitate the reaction and heat to 40° C. Continue the reaction for 20 h then turn off the heat and allow the reaction mixture to cool to ambient temperature. Vent the excess hydrogen from the vessel and purge the vessel with nitrogen. Filter the reaction mixture to remove the Raney® nickel, wash with ethanol and concentrate in vacuo. Purify by SCX chromatography to give the title compound (560 mg, 55%). MS (ES+) m/z: 177 (M+H)+.
Quantity
1 g
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0.2 g
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catalyst
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0 (± 1) mol
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[Compound]
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2B-ethanol
Quantity
25 mL
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reactant
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0 (± 1) mol
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Yield
55%

Synthesis routes and methods IV

Procedure details

To a mixture of 4-(trifluoromethyl)-3-pyridinecarbonitrile (9.5 g, 55 mmol, 1.0 equiv) and 5 M NH3 in methanol (600 mL, 3.0 mol, 54 equiv) was added Raney-Ni (3.0 g, 52 mmol, 0.95 equiv). The flask was fitted with a hydrogen balloon, and the mixture was stirred for 16 h. The reaction mixture was filtered, and the filtrate was concentrated. The residue was purified by HPLC to afford 10.5 g (47%) of the title compound as the bis-trifluoroacetate salt. MS (ES+): m/e 177.1 [M+H]+.
Quantity
9.5 g
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600 mL
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3 g
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Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Trifluoromethyl)pyridin-3-yl)methanamine
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(4-(Trifluoromethyl)pyridin-3-yl)methanamine
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(4-(Trifluoromethyl)pyridin-3-yl)methanamine
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(4-(Trifluoromethyl)pyridin-3-yl)methanamine
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(4-(Trifluoromethyl)pyridin-3-yl)methanamine

Citations

For This Compound
2
Citations
DB Horne, K Biswas, J Brown… - Journal of Medicinal …, 2018 - ACS Publications
Transient-receptor-potential melastatin 8 (TRPM8), the predominant mammalian cold-temperature thermosensor, is a nonselective cation channel expressed in a subpopulation of …
Number of citations: 47 pubs.acs.org
P Papa, B Whitefield, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
The PKC-θ isoform of protein kinase C is selectively expressed in T lymphocytes and plays an important role in the T cell antigen receptor (TCR)-triggered activation of mature T cells, T …
Number of citations: 3 pubs.acs.org

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